

# A Technical Guide to 2,6-Dimethyl-1,7-octadiene-3,6-diol

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## Compound of Interest

Compound Name: 1,7-Octadiene-3,6-diol

Cat. No.: B15442809

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-dimethyl-**1,7-octadiene-3,6-diol**, a naturally occurring monoterpenoid diol. The document details its chemical identification, synthesis, analytical methods, and known biological significance, with a focus on providing practical information for research and development.

## Chemical Identification and Properties

2,6-Dimethyl-**1,7-octadiene-3,6-diol** is a C<sub>10</sub>-terpenoid characterized by a ten-carbon backbone with two hydroxyl groups and two terminal double bonds.<sup>[1][2]</sup> The primary identifier for this compound is its CAS Registry Number.

Table 1: Compound Identification<sup>[1]</sup>

Identifier	Value
CAS Number	51276-33-6
Molecular Formula	C <sub>10</sub> H <sub>18</sub> O <sub>2</sub>
IUPAC Name	2,6-dimethylocta-1,7-diene-3,6-diol
Synonyms	1,7-Octadiene-3,6-diol, 2,6-dimethyl-; 2,6-Dimethyl-1,7-octadien-3,6-diol; 3,7-Dimethyl-1,7-octadiene-3,6-diol

Table 2: Physicochemical Properties[1][3]

Property	Value
Molecular Weight	170.25 g/mol
logP (o/w)	1.262 (estimated)
Flash Point	254.00 °F (123.50 °C) (estimated)
Water Solubility	630.3 mg/L @ 25 °C (estimated)

## Synthesis and Formation

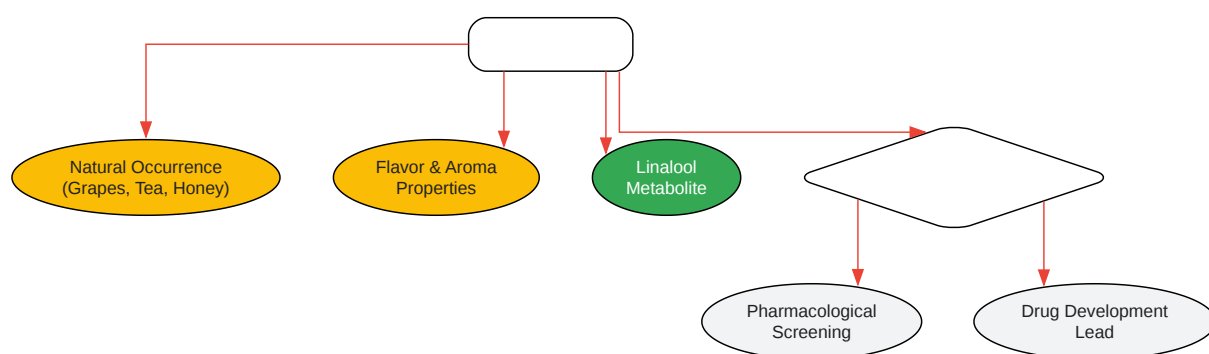
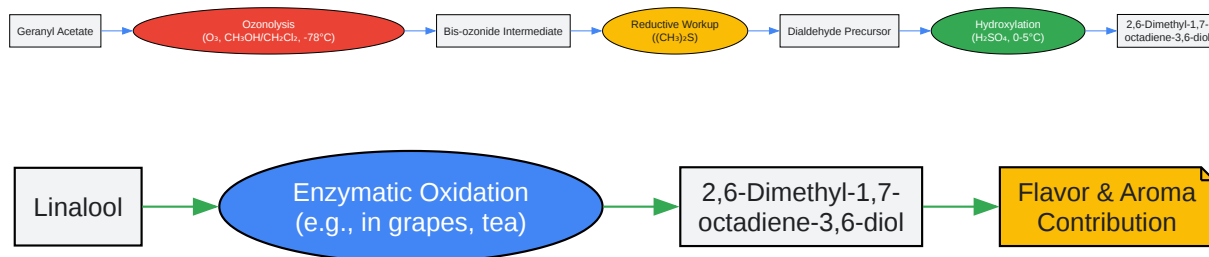
The synthesis of 2,6-dimethyl-**1,7-octadiene-3,6-diol** can be approached through chemical synthesis or by understanding its natural formation pathways.

### Chemical Synthesis: Ozonolysis of Geranyl Acetate

A common laboratory-scale synthesis involves the ozonolysis of geranyl acetate.[4] This method proceeds through a two-step mechanism involving the formation of a dialdehyde precursor followed by hydroxylation.

#### Experimental Protocol: Synthesis via Ozonolysis[4]

- **Ozonolysis:** Geranyl acetate is dissolved in a methanol-dichloromethane mixture and cooled to -78°C. Ozone is bubbled through the solution until a blue color persists, indicating the formation of a bis-ozonide intermediate.
- **Reductive Workup:** The reaction mixture is purged with nitrogen to remove excess ozone. Dimethyl sulfide is then added to facilitate a reductive workup, yielding a dialdehyde precursor.
- **Hydroxylation:** A Prins-type cyclization analog is employed for hydroxylation. Sulfuric acid (5 mol%) is used as a Brønsted acid catalyst. The reaction is maintained at 0–5°C for 12 hours.
- **Purification:** The final product is isolated and purified using column chromatography.



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## References

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